molecular formula C23H19N3O4 B146777 Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate CAS No. 136285-67-1

Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate

Cat. No. B146777
Key on ui cas rn: 136285-67-1
M. Wt: 401.4 g/mol
InChI Key: CHPMKOFPDCKNBG-UHFFFAOYSA-N
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Patent
US06004989

Procedure details

To a solution of ethyl 2-t-butoxycarbonylamino-3-nitrobenzoate (20 g) in tetrahydrofuran (50 ml) was added, while stirring under ice-cooling, sodium hydride (60% dispersion in mineral oil, 2.8 g). The mixture was stirred at room temperature for 20 minutes and to the mixture were then added 4-(2-cyanophenyl)benzyl bromide (18 g) and potassium iodide (360 mg), followed by heating for 10 hours under reflux. The solvent was evaporated to dryness and the residue was partitioned between water (250 ml) and ether (200 ml). The organic layer was washed with water, dried and concentrated to give a yellow syrup. The syrup was dissolved in a mixture of trifluoroacetic acid (60 ml) and methylene chloride (40 ml) and the solution was stirred for one hour at room temperature. The reaction mixture was concentrated to dryness and to the residue was added ethyl ether (200 ml) to give crystals. The crystals were collected by filtration, washed with ether to give pale yellow crystals (22.1 g, 85%), m.p. 118-119° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
360 mg
Type
catalyst
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
C(O[C:6]([NH:8][C:9]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])=O)(C)(C)C.[H-].[Na+].[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[C:33]1[CH:40]=[CH:39][C:36](CBr)=[CH:35][CH:34]=1)#[N:26]>O1CCCC1.FC(F)(F)C(O)=O.C(Cl)Cl.[I-].[K+]>[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[C:33]1[CH:40]=[CH:39][C:36]([CH2:6][NH:8][C:9]2[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][C:10]=2[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:35][CH:34]=1)#[N:26] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)OCC)C=CC=C1[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)C1=CC=C(CBr)C=C1
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
360 mg
Type
catalyst
Smiles
[I-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 20 minutes and to the mixture
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (250 ml) and ether (200 ml)
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow syrup
STIRRING
Type
STIRRING
Details
the solution was stirred for one hour at room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness and to the residue
ADDITION
Type
ADDITION
Details
was added ethyl ether (200 ml)
CUSTOM
Type
CUSTOM
Details
to give crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)CNC1=C(C(=O)OCC)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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